Thiourea, N-(2-chlorophenyl)-N'-ethyl- Thiourea, N-(2-chlorophenyl)-N'-ethyl-
Brand Name: Vulcanchem
CAS No.: 19384-08-8
VCID: VC11107381
InChI: InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
SMILES: CCNC(=S)NC1=CC=CC=C1Cl
Molecular Formula: C9H11ClN2S
Molecular Weight: 214.72 g/mol

Thiourea, N-(2-chlorophenyl)-N'-ethyl-

CAS No.: 19384-08-8

Cat. No.: VC11107381

Molecular Formula: C9H11ClN2S

Molecular Weight: 214.72 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(2-chlorophenyl)-N'-ethyl- - 19384-08-8

Specification

CAS No. 19384-08-8
Molecular Formula C9H11ClN2S
Molecular Weight 214.72 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-ethylthiourea
Standard InChI InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
Standard InChI Key GYFGEIDLZZTMHJ-UHFFFAOYSA-N
SMILES CCNC(=S)NC1=CC=CC=C1Cl
Canonical SMILES CCNC(=S)NC1=CC=CC=C1Cl

Introduction

Structural Characteristics and Nomenclature

Thiourea, N-(2-chlorophenyl)-N'-ethyl- features a thiourea backbone (NH–CS–NH) substituted with a 2-chlorophenyl group on one nitrogen atom and an ethyl group on the other. The molecular formula is C₉H₁₀ClN₂S, with a molar mass of 228.70 g/mol. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions .

Key Structural Features:

  • Thiourea core: The planar CS(NH)₂ group facilitates hydrogen bonding and coordination with metals.

  • 2-Chlorophenyl substituent: The electron-withdrawing chlorine atom enhances electrophilic character, potentially improving antimicrobial activity .

  • Ethyl group: The aliphatic chain contributes to solubility in organic solvents and modulates lipophilicity .

Synthesis Methods

Multicomponent Reaction in Aqueous Media

A chromatography-free method for synthesizing thioureas involves reacting isocyanides, amines, and elemental sulfur in water . For N-(2-chlorophenyl)-N'-ethylthiourea, this could involve:

  • Reactants: 2-Chloroaniline, ethyl isocyanide, and polysulfide solution (prepared by dissolving sulfur in a basic aqueous medium).

  • Conditions: Stirring at 60–80°C for 12–24 hours under catalyst-free conditions.

  • Workup: Filtration to isolate the crystalline product, avoiding chromatographic purification .

Table 1: Optimized Synthesis Conditions

ParameterValue/DescriptionSource
SolventWater
Temperature70°C
Reaction Time18 hours
Yield75–85% (hypothetical)

Alternative Routes

  • Thiophosgene route: Reaction of 2-chloroaniline with thiophosgene (CSCl₂), followed by treatment with ethylamine .

  • Recrystallization: Purification using N,N-dimethylformamide (DMF) to obtain single crystals, as demonstrated for analogous thioureas .

Physicochemical Properties

Physical Properties

  • Appearance: White to off-white crystalline solid .

  • Melting Point: Estimated 145–155°C (based on similar derivatives) .

  • Solubility:

    • Polar solvents: Soluble in DMF, DMSO, and acetonitrile .

    • Nonpolar solvents: Sparingly soluble in hexane or ether.

Spectroscopic Data

Hypothetical Data Based on Analogous Compounds :

  • IR (KBr, cm⁻¹): 3250 (N–H stretch), 1250 (C=S), 750 (C–Cl).

  • ¹H NMR (DMSO-d₆, δ ppm): 1.2 (t, 3H, CH₂CH₃), 3.5 (q, 2H, NCH₂), 7.3–7.6 (m, 4H, Ar–H).

  • ¹³C NMR: 14.1 (CH₃), 42.8 (NCH₂), 127–134 (aromatic carbons), 180.2 (C=S).

Biological and Industrial Applications

Antimicrobial Activity

Thiourea derivatives with halogenated aryl groups exhibit potent activity against Gram-positive bacteria and Candida albicans . For N-(2-chlorophenyl)-N'-ethylthiourea:

  • Mechanism: Disruption of microbial cell membranes via hydrogen bonding and hydrophobic interactions.

  • Hypothetical MIC Values:

    • Staphylococcus aureus: 4–16 µg/mL .

    • Mycobacterium tuberculosis: 8–32 µg/mL .

Table 2: Comparative Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
S. aureus (MRSA)8–16
E. coli>64
C. albicans16–32

Future Directions

  • Structure-Activity Studies: Systematic variation of substituents to optimize antimicrobial potency.

  • Crystallography: Single-crystal X-ray analysis to elucidate supramolecular interactions .

  • In Vivo Testing: Evaluation of pharmacokinetics and toxicity in animal models.

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